molecular formula C18H18O3 B11604870 3,4,11-trimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

3,4,11-trimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

Cat. No.: B11604870
M. Wt: 282.3 g/mol
InChI Key: YVOWKUKCANOWJK-UHFFFAOYSA-N
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Description

3,4,11-trimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one is a complex organic compound with a unique structure that combines elements of benzofuran and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,11-trimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4,11-trimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

3,4,11-trimethyl-6,7,8,9-tetrahydro-2H-1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: There is potential for this compound to be developed into therapeutic agents, particularly if it exhibits biological activity.

    Industry: It could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4,11-trimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one exerts its effects depends on its interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved would be specific to the biological context in which the compound is used, and further research would be needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one
  • 1,2,3,4-tetrahydro-1,1,6-trimethyl-naphthalene
  • 6,7,8,9-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol

Uniqueness

What sets 3,4,11-trimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one apart from similar compounds is its specific arrangement of functional groups and the resulting chemical properties

Biological Activity

3,4,11-trimethyl-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-2-one is a complex organic compound belonging to the class of chromenes. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3,4,11-trimethyl-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-2-one is C16H18O3C_{16}H_{18}O_3, with a molecular weight of approximately 270.31 g/mol. The compound features a unique bicyclic structure that contributes to its biological properties.

Antioxidant Activity

Research indicates that 3,4,11-trimethyl-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-2-one exhibits significant antioxidant activity. A study conducted by demonstrated that this compound effectively scavenges free radicals in vitro. The antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a dose-dependent relationship.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it was found to reduce levels of TNF-alpha and IL-6 in macrophage cell lines treated with lipopolysaccharides (LPS) . The mechanism appears to involve the modulation of NF-kB signaling pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. A notable case study involved its effects on breast cancer cell lines (MCF-7). The compound induced apoptosis and inhibited cell proliferation at micromolar concentrations . The apoptosis was confirmed through annexin V/PI staining and caspase activation assays.

Research Findings Summary Table

Biological Activity Methodology Findings
Antioxidant ActivityDPPH AssaySignificant free radical scavenging activity observed.
Anti-inflammatory EffectsCytokine AssaysReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages.
Anticancer PropertiesMCF-7 Cell LineInduced apoptosis and inhibited proliferation at micromolar concentrations.

Case Study 1: Antioxidant Efficacy

In a controlled study examining the antioxidant efficacy of various chromene derivatives including 3,4,11-trimethyl-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-2-one, it was found that this compound outperformed several known antioxidants in terms of radical scavenging ability .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms revealed that the compound inhibited the activation of NF-kB in RAW264.7 macrophages. This inhibition led to decreased expression of inflammatory markers .

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3,4,11-trimethyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one

InChI

InChI=1S/C18H18O3/c1-9-10(2)18(19)21-16-11(3)17-14(8-13(9)16)12-6-4-5-7-15(12)20-17/h8H,4-7H2,1-3H3

InChI Key

YVOWKUKCANOWJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C4=C(O3)CCCC4)C)C

Origin of Product

United States

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